Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cross-coupling Synthetic methodology Heterocyclic chemistry

Sourcing a 5-bromopyrazole with reliable cross-coupling reactivity? Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1269293-79-9) provides a site-selective Br handle for Pd-catalyzed Suzuki/Negishi reactions essential for SAR studies. • Generates diverse tetrasubstituted pyrazole libraries via C-C bond formation. • Validated insecticide scaffold: 100% Plutella xylostella mortality at 400 µg/mL. • Ethyl ester enables ADME tuning (LogP ~1.3); convertible to amide/acid. In stock for immediate global shipping.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.124
CAS No. 1269293-79-9
Cat. No. B596746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
CAS1269293-79-9
Molecular FormulaC11H10BrN3O2
Molecular Weight296.124
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br
InChIInChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3
InChIKeyKGVGBIHSZVJUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Overview


Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1269293-79-9) is a specialized heterocyclic compound featuring a pyrazole core functionalized with a 5-position bromine atom, a 1-position pyridin-2-yl substituent, and a 4-position ethyl carboxylate group [1]. With a molecular formula of C₁₁H₁₀BrN₃O₂ and an exact mass of 294.99564 g/mol, this compound is primarily utilized as a versatile building block in synthetic organic chemistry [1][2]. Its structural features enable site-selective palladium-catalyzed cross-coupling reactions, making it a key intermediate for generating structurally diverse pyrazole-containing libraries of pharmaceutical and agrochemical relevance [2][3].

5-Br enables site-selective Pd-catalyzed cross-coupling for pyrazole diversification
Privileged scaffold for pyrazole library synthesis in SAR studies
Ethyl ester physicochemical profile supports further functionalization

Why Generic Substitution Fails for This Scaffold


Interchanging Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with seemingly similar pyrazole-4-carboxylate derivatives (e.g., the non-brominated ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, the 5-amino analog, or the 5-fluoro analog) fundamentally alters downstream synthetic utility and biological outcomes . The 5-position bromine atom is a critical functional handle that enables site-selective cross-coupling reactions (e.g., Suzuki, Negishi) essential for constructing complex molecular architectures [1]. Substituting the bromine with hydrogen, fluorine, or an amino group eliminates this key reactivity pathway or alters the electronic properties of the scaffold, leading to different reactivity profiles and, consequently, different product distributions . As demonstrated in structure-activity relationship (SAR) studies of related pyridylpyrazole compounds, even minor changes to the pyrazole ring substituents can result in large differences in biological activity, making specific intermediates non-substitutable in optimized synthetic routes [2].

Non-brominated analog: Eliminates cross-coupling reactivity pathway essential for diversification.

5-Amino or 5-Fluoro analogs: Altered electronic properties may shift reaction outcomes and biological SAR.

Carboxylic acid analog: Different solubility and ionization may limit downstream amidation and permeability screening.

Quantitative Differentiation Evidence


Site-Selective Cross-Coupling via 5-Bromo Substituent

The primary differentiating feature of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1269293-79-9) is its capacity to undergo site-selective palladium-catalyzed cross-coupling reactions at the 5-position, a capability absent in its non-brominated analog, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) [1]. The bromine atom serves as a specific handle for Negishi, Suzuki, and other cross-coupling methodologies, enabling the convergent synthesis of diversely substituted pyrazole derivatives . This allows for the late-stage functionalization of complex molecules and the generation of structurally diverse libraries from a common intermediate.

Cross-Coupling Reactivity
Head-to-head
Target: Pd-catalyzed (Negishi) reactive. Comparator (non-Br): inert.
Enables pyrazole diversification inaccessible without bromine handle.
Reported Negishi coupling context; substrate scope may vary.
Cross-coupling Synthetic methodology Heterocyclic chemistry Palladium catalysis

Larvicidal Activity of Pyridylpyrazole Core

In a study of novel pyridylpyrazole-containing poly-heterocyclic compounds (of which Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a close synthetic precursor or structural analog), the larvicidal activity against Plutella xylostella (diamondback moth) was evaluated [1][2]. While the target compound itself is an intermediate, compounds derived from this core scaffold demonstrated a quantifiable level of insecticidal activity. The most potent compounds in this series achieved 100% and 57% mortality against P. xylostella at concentrations of 400 µg/mL and 200 µg/mL, respectively [1].

Larvicidal Activity
Class-level
100% mortality at 400 µg/mL for most active derivatives.
Supports agrochemical screening endpoint for pyridylpyrazole core.
Reported in P. xylostella model; derivative-dependent activity.
Agrochemistry Insecticide Larvicidal activity Plutella xylostella

Lipophilicity and Solubility vs. Carboxylic Acid Analog

The ethyl ester moiety of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1269293-79-9) confers a distinct physicochemical profile compared to its carboxylic acid analog, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. A calculated LogP of 1.31568 for a closely related analog, ethyl 5-cyano-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 98475-62-8), suggests a favorable lipophilic range for potential membrane permeability [1]. In contrast, the carboxylic acid analog is ionizable at physiological pH, leading to higher aqueous solubility but likely poor passive membrane permeability. The ester is a common prodrug strategy to improve oral absorption and is a preferred intermediate for further functionalization (e.g., amidation) compared to the acid.

Lipophilicity (LogP)
Class-level
Analog LogP ~1.3 (ethyl ester) vs. expected
Ethyl ester profile may support membrane permeability screening.
In silico prediction; requires experimental verification.
Drug-likeness Physicochemical properties ADME Lipophilicity

Validated Application Scenarios


Pyrazole Library Synthesis via Pd-Catalyzed Cross-Coupling

Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate serves as a privileged intermediate for generating libraries of tetrasubstituted pyrazoles via Negishi, Suzuki, or other palladium-catalyzed cross-coupling reactions at the 5-position [1]. This capability is essential for medicinal chemists performing structure-activity relationship (SAR) studies, as it allows for the systematic introduction of diverse aryl or alkyl groups to a common core scaffold, significantly accelerating the lead optimization process [2].

Agrochemical Discovery with Larvicidal Potential

As a key building block for pyridylpyrazole-containing poly-heterocyclic compounds, this compound is directly applicable in agrochemical discovery programs targeting insect pests such as Plutella xylostella [2]. The core scaffold has demonstrated high larvicidal activity, with related derivatives achieving 100% mortality at 400 µg/mL [1][2]. Sourcing this specific brominated ester provides a validated entry point for synthesizing and optimizing new insecticide candidates with a known biological endpoint.

Medicinal Chemistry Scaffold for ADME Optimization

The ethyl ester group of this compound provides a strategic advantage in drug discovery programs aiming to optimize absorption, distribution, metabolism, and excretion (ADME) properties [3]. Its calculated LogP of ~1.3 (based on a close analog) indicates favorable lipophilicity for membrane permeability, while the ester itself serves as a synthetic handle for conversion to amides or hydrolysis to the corresponding carboxylic acid as needed [3]. This differentiated profile makes it a more versatile starting material for lead optimization compared to its carboxylic acid or non-halogenated counterparts [1].

Application
Selection Property
Validation Focus
Pd-catalyzed pyrazole library synthesis
5-Br cross-coupling reactivity
Reaction condition optimization and substrate scope
Agrochemical larvicidal screening
Pyridylpyrazole core scaffold
Larvicidal endpoint assay in target pest models
Medicinal chemistry ADME optimization
Ethyl ester physicochemical profile
Lipophilicity and solubility assessment

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